Arginyl-glycyl-glutamyl-serine, commonly referred to as RGES peptide, is a synthetic tetrapeptide primarily utilized in scientific research as a negative control for the bioactive peptide Arginyl-Glycyl-Aspartic acid-Serine (RGDS). RGDS is recognized for its ability to bind to integrin receptors, which play crucial roles in cell adhesion and signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] RGES, differing from RGDS by a single amino acid substitution (glutamic acid for aspartic acid), exhibits significantly reduced or negligible binding affinity for integrins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This characteristic makes RGES a valuable tool for dissecting the specific roles of integrin-mediated processes in various cellular events.
H-Arginine-Glycine-Glutamic Acid-Serine-OH, commonly referred to as H-ARG-GLY-GLU-SER-OH, is a peptide composed of four amino acids: arginine, glycine, glutamic acid, and serine. This compound is significant in biochemistry and molecular biology due to its role in various physiological processes and potential therapeutic applications. The sequence of amino acids suggests a structure that may be involved in signaling pathways or cellular interactions.
H-ARG-GLY-GLU-SER-OH can be classified as a bioactive peptide. It is derived from the natural amino acids found in proteins and can be synthesized through various chemical methods. This peptide is of interest for its potential applications in drug development, particularly in areas related to cardiovascular health and tissue regeneration.
The synthesis of H-ARG-GLY-GLU-SER-OH can be achieved through several techniques, primarily solid-phase peptide synthesis (SPPS) and liquid-phase synthesis.
The synthesis process involves:
The molecular formula for H-ARG-GLY-GLU-SER-OH can be represented as . The molecular weight is approximately 392.45 g/mol. The structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
H-ARG-GLY-GLU-SER-OH can participate in various biochemical reactions, including:
The stability of H-ARG-GLY-GLU-SER-OH under physiological conditions is critical for its function. Factors such as pH, temperature, and the presence of enzymes can significantly affect its reactivity .
The mechanism by which H-ARG-GLY-GLU-SER-OH exerts its biological effects may involve:
Research indicates that peptides containing arginine and glutamic acid often play roles in vascular functions and immune responses .
Relevant analytical techniques such as HPLC and mass spectrometry are essential for assessing the purity and stability of this compound .
H-ARG-GLY-GLU-SER-OH has several potential applications in scientific research and medicine:
The RGD motif (Arg-Gly-Asp) is a universal integrin-recognition sequence that binds αVβ3, αIIbβ3, and other integrins with nanomolar affinity. RGES replaces the critical aspartic acid (Asp/D) residue with glutamic acid (Glu/E), introducing a single methylene group (-CH₂-) elongation in the side chain. This substitution disrupts key ionic interactions between the peptide and the metal-ion-dependent adhesion site (MIDAS) in integrin receptors [3] [7]. Structural consequences include:
Table 1: Physicochemical and Functional Comparison of RGES vs. RGD Motifs
Property | RGDS (Arg-Gly-Asp-Ser) | RGES (Arg-Gly-Glu-Ser) |
---|---|---|
Key Binding Residue | Aspartic acid (Asp/D) | Glutamic acid (Glu/E) |
Side Chain Length | Short (≈4.5 Å) | Extended (≈5.9 Å) |
Integrin αVβ3 Affinity | High (Kd = 10⁻⁹ M) | Undetectable binding |
Theoretical pI | 5.5 | 7.0 |
GRAVY Hydropathy Index | -1.8 | -2.3 |
Data synthesized from [1] [3] [5]
RGES’s inability to activate integrin signaling cascades has been experimentally validated in multiple systems:
RGES exemplifies three core principles in negative control peptide engineering:
In RGDS studies, RGES controls for non-integrin effects:
Table 2: Experimental Applications Validating RGES as a Negative Control
Research Context | RGDS Effect | RGES Effect | Interpretation |
---|---|---|---|
LPS-induced lung injury | ↓ Neutrophils by 62%, ↓ Macrophages by 57% | No change vs. saline control | RGDS effects are integrin-specific |
Tubulointerstitial fibrosis | ↑ TGF-β signaling, ↑ Collagen deposition | No fibrotic response | αV integrin binding required for fibrosis |
Platelet aggregation | Inhibition of fibrinogen binding (IC₅₀ = 25 μM) | No inhibition at 500 μM | Confirms αIIbβ3 specificity of RGDS |
RGES’s design circumvents unintended biological interactions:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: